N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Description
Properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8(16)14-12-15(5-6-17-2)10-4-3-9(13)7-11(10)18-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNZEJTSYYKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Thioureas
The benzothiazole scaffold is typically constructed via cyclization of thiourea derivatives. For N-[6-chloro-3-(2-methoxyethyl)benzothiazol-2-ylidene]acetamide, the nitrogen at position 3 is functionalized during this step:
- Substrate Preparation :
- Cyclization :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | H₂SO₄ (neat) |
| Temperature | 80–100°C |
| Time | 4–6 hours |
| Yield | 65–72% |
Functionalization at Position 2
Acetylation of the 2-Amino Group
The 2-amine is acetylated to form the acetamide moiety:
- Acylation Protocol :
Optimization Notes :
- Excess acetyl chloride improves conversion but necessitates careful quenching to prevent byproducts.
- Yields reach 85–90% when using anhydrous conditions.
Formation of the Ylidene Structure
The ylidene (imine) configuration arises from tautomerization or deprotonation of the acetamide:
- Tautomerization :
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, NH), 7.92–7.85 (m, 2H, aromatic), 4.10 (t, 2H, OCH₂CH₂O), 3.45 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃CO).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
Alternative Synthetic Routes
Post-Cyclization Alkylation
For substrates where the 3-position is unsubstituted:
- N-Alkylation :
Challenges :
- Competing O-alkylation may occur, requiring careful stoichiometric control.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the desired product in 55–60% yield.
Industrial-Scale Considerations
Green Chemistry Adaptations
Recent advances emphasize atom economy and reduced waste:
- Microwave-Assisted Synthesis : Cyclocondensation steps achieve 90% yield in 30 minutes using RuCl₃ catalysis under solvent-free conditions.
- Flow Chemistry : Continuous processing of the acylation step reduces reaction time to 2 hours with >95% purity.
Analytical and Pharmacological Profiling
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the acetamide group to an amine.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Position 6 Modifications
- Chloro vs. In contrast, 6-methoxy derivatives (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ) introduce electron-donating effects, which may alter binding affinity or metabolic stability. 6-Ethoxy/Trifluoromethyl: Ethoxy (e.g., N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ) and trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) modify lipophilicity and steric bulk, impacting membrane permeability.
Position 3 Modifications
- 2-Methoxyethyl vs. Adamantyl: The 2-methoxyethyl group in the target compound likely enhances solubility due to its polar ether linkage. In contrast, adamantyl substituents (e.g., ) significantly increase lipophilicity, which may improve CNS penetration but reduce aqueous solubility.
Acetamide Moieties and Ylidene Systems
- Ylidene vs. Standard Acetamide: The ylidene structure (conjugated C=N bond) in the target compound may enhance planarity and π-conjugation, affecting binding to flat biological targets (e.g., DNA or enzyme active sites).
Heterocyclic Hybrids
Physicochemical Properties
Biological Activity
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClN₂OS. The compound features a benzothiazole ring system with a chloro substituent and a methoxyethyl side chain, which are crucial for its biological activity.
Structural Information:
- Molecular Weight: 227.75 g/mol
- SMILES Notation: CC(=O)N=C1=NC2=C(S1)C=C(C=C2)Cl
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies conducted on various cancer cell lines demonstrate that it induces apoptosis and inhibits cell proliferation.
Table 2: Anticancer Activity
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
The mechanism by which this compound exerts its biological effects involves the modulation of various signaling pathways. It is believed to interact with specific enzymes and receptors, leading to alterations in cell cycle regulation and apoptosis.
Case Studies
A notable study published in Acta Crystallographica explored the crystallization and structural properties of the compound. It revealed that the compound forms dimers through hydrogen bonding, which may play a role in its biological activity .
Another investigation focused on the compound's anti-inflammatory effects. Results indicated that it significantly reduced pro-inflammatory cytokines in animal models of inflammation, suggesting its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide?
- The compound is synthesized via multi-step reactions starting with benzothiazole intermediates. Key steps include condensation of 2-aminobenzothiazole derivatives with chloroacetyl chloride or acetic anhydride under controlled temperatures (e.g., below 10°C to prevent side reactions). Purification involves recrystallization (ethanol) or column chromatography to isolate the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly the benzothiazole ring and methoxyethyl substituent. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1668 cm⁻¹) .
Q. How is purity assessed during synthesis?
- Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) quantifies purity. Melting point analysis and elemental analysis (C, H, N, S) validate consistency with theoretical values .
Advanced Research Questions
Q. What experimental design considerations optimize multi-step synthesis yields?
- Yield optimization requires precise control of reaction parameters:
- Temperature: Low temperatures (<10°C) prevent bromine-mediated over-oxidation during benzothiazole ring formation .
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in methoxyethyl group incorporation .
- Catalysts: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps, but excess acid risks hydrolyzing the acetamide group .
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
- Discrepancies between X-ray diffraction (e.g., bond lengths) and NMR data (e.g., coupling constants) may arise from dynamic effects (e.g., tautomerism in the benzothiazol-2-ylidene moiety). Computational modeling (DFT) or variable-temperature NMR can resolve these by identifying dominant conformers in solution vs. solid-state .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Molecular docking: Predicts binding affinity to targets like kinase enzymes using software (AutoDock Vina).
- Competitive binding assays: Quantify inhibition constants (Kᵢ) against reference ligands.
- Pathway analysis: RNA sequencing or proteomics identifies downstream effects (e.g., apoptosis markers in cancer cells) .
Q. How do structural modifications influence bioactivity?
- Systematic SAR studies compare analogs with variations in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
